molecular formula C7H15NO B3045577 O-(cyclohexylmethyl)hydroxylamine CAS No. 110238-61-4

O-(cyclohexylmethyl)hydroxylamine

Cat. No.: B3045577
CAS No.: 110238-61-4
M. Wt: 129.2 g/mol
InChI Key: ZVLSNSQXNJVHMG-UHFFFAOYSA-N
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Description

O-(cyclohexylmethyl)hydroxylamine: is an organic compound with the molecular formula C₇H₁₅NO It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a cyclohexylmethyl group

Future Directions

Recent developments suggest that hydroxylamines may have broader applications . O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, showcasing the late-stage functionalization of natural products, drugs, and functional molecules . This indicates potential future directions in the field of organic synthesis.

Mechanism of Action

Target of Action

O-(Cyclohexylmethyl)hydroxylamine is primarily involved in the oxidation of cyclohexylamine . This process is facilitated by molecular oxygen over a heterogeneous catalyst, which is an attractive one-step route to prepare a commercially important cyclohexanone oxime .

Mode of Action

The compound interacts with its targets through a process of oxidation. Cyclohexanone, formed from cyclohexylamine, reacts with cyclohexylamine to form N-cyclohexylidenecyclohexylamine, their Schiff base . This reaction is facilitated by the presence of molecular oxygen and a heterogeneous catalyst .

Biochemical Pathways

The oxidation of cyclohexylamine by molecular oxygen is one of the alternative routes for the preparation of cyclohexanone oxime . This process is facilitated by γ-Alumina, in combination with other metal oxides, which has been shown to be a suitable catalyst for this one-step oxidation .

Pharmacokinetics

Factors such as the compound’s predicted melting point, boiling point, density, and refractive index would all play a role in its pharmacokinetic profile.

Result of Action

The result of the action of this compound is the formation of cyclohexanone and cyclohexanone oxime . The most intense formation of cyclohexanone is observed in the initial period of the catalytic tests . Carbonaceous deposits, responsible for the catalyst deactivation, are formed mainly from the Schiff base .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction temperature, the liquid hourly space velocity (LHSV) of cyclohexylamine, and the oxidant percentage in nitrogen all affect the yield of cyclohexanone oxime . Additionally, the injection of water to the reactant stream can prolong the catalyst lifetime and reduce tar formation, but it may deteriorate the catalyst’s activity and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Comparison with Similar Compounds

Properties

IUPAC Name

O-(cyclohexylmethyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-9-6-7-4-2-1-3-5-7/h7H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLSNSQXNJVHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553802
Record name O-(Cyclohexylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110238-61-4
Record name O-(Cyclohexylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(cyclohexylmethyl)hydroxylamine
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O-(cyclohexylmethyl)hydroxylamine
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O-(cyclohexylmethyl)hydroxylamine
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O-(cyclohexylmethyl)hydroxylamine
Reactant of Route 5
O-(cyclohexylmethyl)hydroxylamine
Reactant of Route 6
O-(cyclohexylmethyl)hydroxylamine

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